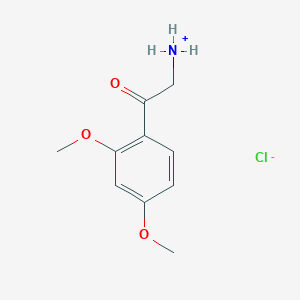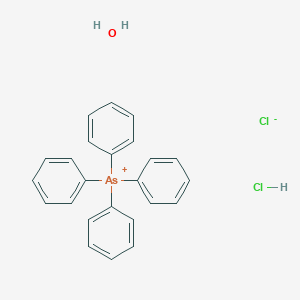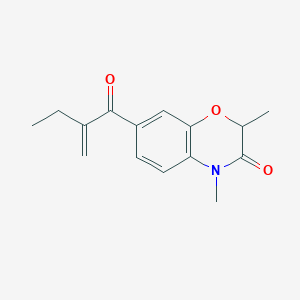
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring compound found in a wide range of plants, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential applications in agriculture, medicine, and biotechnology.
Mechanism Of Action
The mechanism of action of 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics.
Biochemical And Physiological Effects
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have a wide range of biochemical and physiological effects. In plants, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have insecticidal and herbicidal properties, as well as a role in plant defense against pathogens. In animals, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as a role in the regulation of cellular antioxidant defense mechanisms.
Advantages And Limitations For Lab Experiments
The advantages of using 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its natural occurrence in plants, its wide range of potential applications, and its relatively low toxicity compared to synthetic pesticides. The limitations of using 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its variability in concentration and purity depending on the source, its potential for degradation over time, and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
For research on 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one include the identification of the specific targets and pathways involved in its mechanism of action, the optimization of its synthesis and purification methods, the development of new applications in agriculture and medicine, and the exploration of its potential as a tool for studying plant-microbe interactions. Additionally, further research is needed to fully understand the potential risks and benefits of using 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in various applications.
Synthesis Methods
The synthesis of 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can be achieved through various methods, including chemical synthesis, plant extraction, and microbial fermentation. Chemical synthesis involves the reaction of 2,4-dimethylbenzoxazole with 2-methylene-1-oxobutyl chloride in the presence of a base catalyst. Plant extraction involves the isolation of 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one from plants that naturally produce the compound. Microbial fermentation involves the use of microorganisms to produce 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one through the fermentation of plant material.
Scientific Research Applications
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in agriculture, medicine, and biotechnology. In agriculture, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In medicine, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential drug candidate. In biotechnology, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been used as a marker for genetic transformation and as a tool for studying plant-microbe interactions.
properties
CAS RN |
116337-82-7 |
|---|---|
Product Name |
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2,4-dimethyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H17NO3/c1-5-9(2)14(17)11-6-7-12-13(8-11)19-10(3)15(18)16(12)4/h6-8,10H,2,5H2,1,3-4H3 |
InChI Key |
KSQWAFPOZRQKCX-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
Canonical SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
synonyms |
2,4-dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one 2,4-DMOB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)
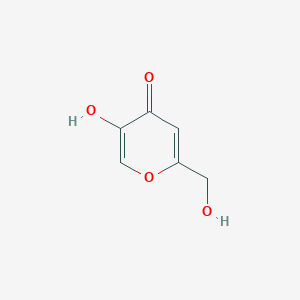
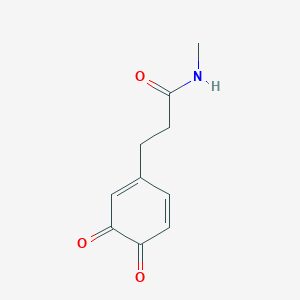
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
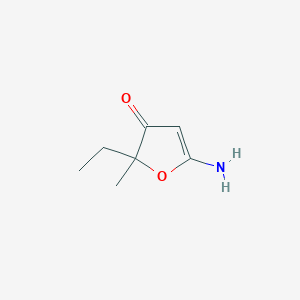
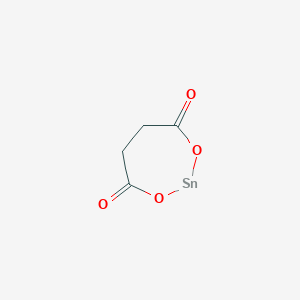
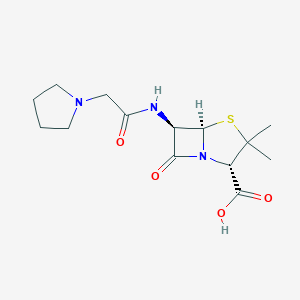
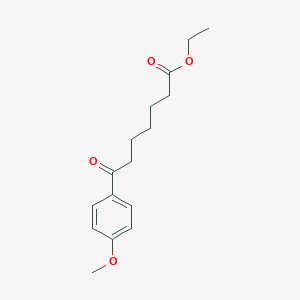
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
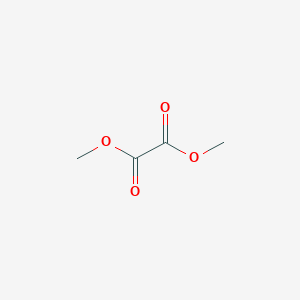
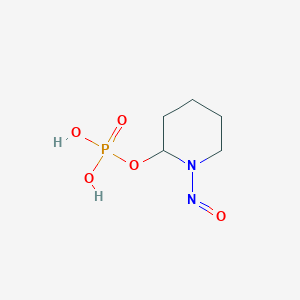
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
